molecular formula C14H20N2O3 B2588697 N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide CAS No. 1387744-55-9

N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide

Cat. No. B2588697
M. Wt: 264.325
InChI Key: NVCRSJLRIATJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide” is a chemical compound that is part of the tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) family . These compounds are used as starting materials in dipeptide synthesis .


Synthesis Analysis

The synthesis of Boc-AAILs involves the neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are then used in dipeptide synthesis with commonly used coupling reagents .


Chemical Reactions Analysis

The Boc-AAILs have been used in solution-phase amide formation under thermal heating . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .


Physical And Chemical Properties Analysis

The Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .

Scientific Research Applications

Organic Synthesis and Peptide Coupling

N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide plays a crucial role in the synthesis of acyclic derivatives of prolylleucylglycinamide and other related compounds. It is synthesized through interactions involving tert-butyloxycarbonylprol ylleucylglycine ethyl ester and methanolic ammonia solution or by reacting glycine amide with mixed anhydrides synthesized from tert-butyloxycarbonylprolylleucine and isobutylchloroformate. The removal of the tert-butyloxycarbonyl group and subsequent reactions yield prolylleucylglycinamide and its acyl derivatives, highlighting its utility in peptide synthesis and modification (Haidukevich et al., 2019).

Materials Science and Supramolecular Chemistry

In materials science, compounds derived from N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide have been utilized to create moldable, load-bearing, and self-healing non-polymeric supramolecular gels. These gels, synthesized from simple organic salts including tert-butoxycarbonyl (Boc)-protected L-amino acids, demonstrate remarkable properties such as load-bearing capacity, moldability, and self-healing ability, which are valuable for various applications including stress-bearing materials (Sahoo et al., 2012).

Future Directions

The future directions for “N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide” and similar compounds could involve further exploration of their use in peptide synthesis and organic synthesis. The development of more eco-friendly, safe, and atom-economical approaches for the synthesis of these compounds is also a potential area of interest .

properties

IUPAC Name

tert-butyl N-[2-(3-methylanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10-6-5-7-11(8-10)16-12(17)9-15-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCRSJLRIATJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide

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